molecular formula C21H15FN4O5S B2369174 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893936-99-7

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2369174
CAS RN: 893936-99-7
M. Wt: 454.43
InChI Key: HGSCEZZXEBXCNZ-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a derivative of phthalimide . It has been used in the synthesis of new heterocyclic compounds bearing 1,3-dioxoisoindoline moiety .


Synthesis Analysis

The synthesis of this compound involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . These materials are used due to their high reactivity and commercial availability .


Molecular Structure Analysis

The 1,3-dioxoisoindolin-2-yl unit of the compound is planar and is oriented at a dihedral angle to the carboxylate group . An intra-molecular C-H⋯O hydrogen bond leads to the formation of a planar ring motif .


Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocyclic compounds . The newly synthesized compounds were recognized by elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .

Scientific Research Applications

Crystallography

The compound is used in the field of crystallography . The molecule adopts a staggered conformation such that the benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety have a face-to-face orientation . The crystal structure is stabilized by weak intermolecular π–π interactions between symmetry-related five-membered rings of the phthalimide groups .

Radiolabeling

This compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes . Radiolabeling is a technique used to track the passage of a compound through a complex system, such as a metabolic pathway, a cell, or an organism.

Anti-proliferative Activity

Some compounds synthesized using this compound as a starting material have shown promising in-vitro anti-proliferative activity against two cell lines (MCF-7 and HepG2) without harming normal fibroblasts . This suggests potential applications in cancer research and treatment.

Synthesis of Heterocyclic Compounds

Due to its high reactivity and commercial availability, this compound can be utilized as a versatile and appropriate intermediate for the synthesis of a broad variety of heterocyclic compounds .

Anticancer Agents

The compound has been used in the efficient synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs, which have shown potential as anticancer agents .

Antioxidant Agents

In addition to their anticancer properties, the 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs synthesized from this compound have also demonstrated antioxidant activity .

Future Directions

The compound has shown potential in the synthesis of new heterocyclic compounds with anti-proliferative activity . Future research could explore the potential of these compounds in the development of new therapeutic agents.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O5S/c22-12-5-7-13(8-6-12)26-19(16-10-32(30,31)11-17(16)24-26)23-18(27)9-25-20(28)14-3-1-2-4-15(14)21(25)29/h1-8H,9-11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSCEZZXEBXCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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